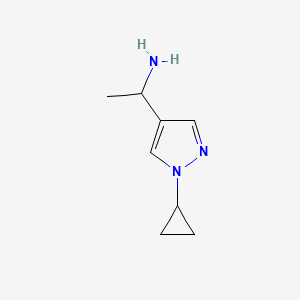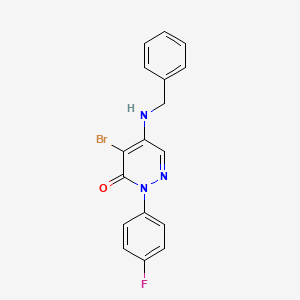![molecular formula C7H5BrClN3 B2633550 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638766-89-8](/img/structure/B2633550.png)
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is C7H5BrClN3 . The molecular weight is 246.49 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 246.49 . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not available in the sources.Aplicaciones Científicas De Investigación
Anticancer Research
Pyrrolo[2,3-d]pyrimidine derivatives, including 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been synthesized and tested in vitro against several human cancer cell lines . These compounds have shown promising results, particularly against MCF7, a breast cancer cell line . The study also found that these compounds can induce apoptosis, a type of programmed cell death, in cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted with pyrrolo[2,3-d]pyrimidine derivatives . These studies aim to predict the behavior of these compounds when they interact with biological targets, such as proteins. This information can be useful in drug design .
Synthesis of Tyrosine Kinase Inhibitors
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as an intermediate in the synthesis of tyrosine kinase inhibitors . These inhibitors can block the action of tyrosine kinases, enzymes that can promote the growth and survival of cancer cells .
Preparation of CDK4/6 Inhibitors
This compound can also be used in the preparation of CDK4/6 inhibitors . These inhibitors can block the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), proteins that are involved in cell cycle regulation. By inhibiting these proteins, the growth of cancer cells can be slowed down or stopped .
Anti-Breast-Cancer Activity Evaluation
Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity . Some of these compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Synthesis of Ribociclib Intermediates
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a derivative of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is used in the synthesis of intermediates for Ribociclib. Ribociclib is a selective and potent inhibitor of CDK4/6 and is used in cancer therapy, particularly for hormone receptor-positive breast cancer.
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAAGBRTPPZHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide](/img/structure/B2633469.png)


![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)

![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)
![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)


![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine](/img/structure/B2633490.png)